Isoform Selectivity: MW-150 vs. Pan-p38 Inhibitor BIRB 796 (Doramapimod)
MW-150 demonstrates a quantifiable advantage in isoform selectivity compared to the pan-p38 inhibitor BIRB 796. BIRB 796 potently inhibits all four p38 isoforms (α, β, γ, δ) with IC50 values ranging from 38 nM to 520 nM . In contrast, MW-150 exhibits 6-fold, 10-fold, and 14-fold selectivity for p38α over the serine/threonine kinase NLK, p38β, and p38δ, respectively, and does not inhibit p38γ [1]. This narrower isoform inhibition profile is critical for minimizing off-target pharmacology within the CNS.
| Evidence Dimension | Selectivity for p38α over other p38 isoforms and related kinases |
|---|---|
| Target Compound Data | Ki = 101 nM (p38α); 6-fold selective over NLK; 10-fold selective over p38β; 14-fold selective over p38δ; No inhibition of p38γ [1]. |
| Comparator Or Baseline | BIRB 796: IC50 = 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) . |
| Quantified Difference | MW-150 does not inhibit p38γ/δ, whereas BIRB 796 inhibits all four isoforms. MW-150 shows 10-fold selectivity for p38α over p38β, while BIRB 796 shows only ~1.7-fold selectivity for p38α over p38β. |
| Conditions | MW-150: LanthaScreen® Eu Kinase Binding Assay; BIRB 796: cell-free kinase assays |
Why This Matters
This quantifies MW-150's superior isoform selectivity, reducing the risk of confounding biological effects from pan-p38 inhibition, which is particularly crucial when studying p38α-specific roles in neuroinflammation and synaptic plasticity.
- [1] Roy, S. M., et al. (2019). A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate... Journal of Medicinal Chemistry, 62(11), 5298–5311. View Source
